N-(2,4-dimethoxyphenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide
CAS No.: 577999-56-5
Cat. No.: VC16123037
Molecular Formula: C20H21N3O4S3
Molecular Weight: 463.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 577999-56-5 |
|---|---|
| Molecular Formula | C20H21N3O4S3 |
| Molecular Weight | 463.6 g/mol |
| IUPAC Name | N-(2,4-dimethoxyphenyl)-2-[[5-[(4-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C20H21N3O4S3/c1-25-14-6-4-13(5-7-14)11-28-19-22-23-20(30-19)29-12-18(24)21-16-9-8-15(26-2)10-17(16)27-3/h4-10H,11-12H2,1-3H3,(H,21,24) |
| Standard InChI Key | ORPATRGLCJROIQ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NC3=C(C=C(C=C3)OC)OC |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s molecular formula, , reflects a 463.6 g/mol molecular weight and a hybrid architecture combining methoxy-substituted phenyl rings, a thiadiazole core, and sulfanyl linkages. The IUPAC name systematically describes its substituents:
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N-(2,4-dimethoxyphenyl): A dimethoxy-substituted aniline moiety at the acetamide’s nitrogen.
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2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl): A thiadiazole ring with sulfanyl groups at positions 2 and 5, the latter bearing a 4-methoxybenzyl group.
This arrangement creates a planar thiadiazole core flanked by electron-donating methoxy groups and sulfur-based substituents, which collectively influence its electronic distribution and reactivity.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 463.6 g/mol |
| CAS Number | 577999-56-5 |
| IUPAC Name | N-(2,4-dimethoxyphenyl)-2-[[5-[(4-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves multi-step reactions starting from commercially available precursors :
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Thiadiazole Core Formation: Cyclocondensation of aromatic carboxylic acids (e.g., 2-(phenylthiomethyl)benzoic acid) with thiosemicarbazide in the presence of , yielding 5-substituted-1,3,4-thiadiazol-2-amines .
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Sulfanyl Acetamide Coupling: Reaction of the thiadiazol-2-amine with 2-chloroacetamide derivatives under basic conditions (e.g., triethylamine in 1,4-dioxane), achieving nucleophilic substitution at the thiadiazole’s sulfur sites .
For example, a related synthesis of 2-chloro-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide achieved a 95% yield using triethylamine as a base .
Characterization Techniques
Post-synthetic validation employs:
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Nuclear Magnetic Resonance (NMR): and NMR confirm substituent integration and spatial arrangements .
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Mass Spectrometry (MS): High-resolution MS verifies molecular ion peaks and fragmentation patterns.
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High-Performance Liquid Chromatography (HPLC): Purity assessments (>95% purity typical for pharmacological studies) .
| Compound | Cell Line | IC (µM) | Mechanism |
|---|---|---|---|
| 2g (PMC study) | LoVo | 2.44 | G2/M arrest, apoptosis |
| VC16123037 | MCF-7 (est.) | Pending data | DNA intercalation |
Antimicrobial and Anti-Inflammatory Effects
While direct data on this compound is limited, structural analogs exhibit:
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Antibacterial Activity: MIC values of 4–8 µg/mL against Staphylococcus aureus .
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COX-2 Inhibition: >50% suppression of cyclooxygenase-2 at 10 µM concentrations .
Comparative Analysis with Related Thiadiazole Derivatives
Substituent-Activity Relationships
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Methoxy Groups: Enhance solubility and membrane permeability but may reduce metabolic stability.
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Sulfanyl Linkers: Promote thiol-mediated redox interactions, potentiating anticancer effects .
Benchmarking Against Oxadiazole Analogs
Thiadiazoles often outperform oxadiazoles in cytotoxicity due to sulfur’s electrophilicity. For example, 2-[2-(phenylsulfanylmethyl)phenyl]-5-(4-pyridyl)-1,3,4-oxadiazole shows IC values 3–5× higher than thiadiazole counterparts .
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